- Convenient access to 16-methylene and 16β-methyl corticosteroids by a novel transformation of geminal bis(phenylsulfinyl) intermediatesTetrahedron Letters, 1992, 33(34), 4913-16,
Cas no 910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-)

910-99-6 structure
Produktname:Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
CAS-Nr.:910-99-6
MF:C24H30O5
MW:398.492007732391
CID:808470
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
- 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- 17-Hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)
-
- Inchi: 1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1
- InChI-Schlüssel: AAPZMQVULRVUEU-NZDAKWCRSA-N
- Lächelt: C[C@@]12[C@@](O)(C(=O)COC(=O)C)[C@@H](C)C[C@H]1[C@@H]1CCC3=CC(C=C[C@]3(C)C1=CC2)=O
Berechnete Eigenschaften
- Genaue Masse: 398.209324
- Monoisotopenmasse: 398.209324
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 4
- Komplexität: 880
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 80.7
Experimentelle Eigenschaften
- Dichte: 1.22
- Siedepunkt: 560°C at 760 mmHg
- Flammpunkt: 189.6°C
- Brechungsindex: 1.58
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
Referenz
- Method for preparation of Betamethasone and its derivative, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetic acid , Dimethylformamide ; rt → 90 °C; 0.5 h, 85 - 90 °C; 90 °C → 60 °C; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
Referenz
- Synthesis improvement in betamethasoneZhongnan Yaoxue, 2014, 12(9), 880-881,
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Raw materials
- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-
- Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-hydroxy-16-methylene- (9CI)
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Preparation Products
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Verwandte Literatur
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-) Verwandte Produkte
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 1106-03-2(Meprednisone Acetate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
